1,2,3-Tribromo-4-chloro-5-methylbenzene
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Overview
Description
1,2,3-Tribromo-4-chloro-5-methylbenzene is an organic compound with the molecular formula C7H4Br3Cl It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms, one by a chlorine atom, and one by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Tribromo-4-chloro-5-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 4-chloro-5-methylbenzene, followed by further bromination to achieve the tribromo derivative. The reaction conditions typically involve the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Tribromo-4-chloro-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones .
Scientific Research Applications
1,2,3-Tribromo-4-chloro-5-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,2,3-Tribromo-4-chloro-5-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,2,3-Tribromo-5-chloro-4-methylbenzene
- 1,2,5-Tribromo-4-chloro-3-methylbenzene
- 1,3,5-Tribromo-2-methoxy-4-methylbenzene
Comparison: 1,2,3-Tribromo-4-chloro-5-methylbenzene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different reactivity in substitution reactions and have distinct applications based on its structural features .
Properties
Molecular Formula |
C7H4Br3Cl |
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Molecular Weight |
363.27 g/mol |
IUPAC Name |
1,2,3-tribromo-4-chloro-5-methylbenzene |
InChI |
InChI=1S/C7H4Br3Cl/c1-3-2-4(8)5(9)6(10)7(3)11/h2H,1H3 |
InChI Key |
ODFHXTAKHVEKIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)Br)Br)Br |
Origin of Product |
United States |
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